PrNMI

cancer-induced bone pain analgesic efficacy CNS side effects

PrNMI is the only peripherally restricted CB1R agonist offering oral bioavailability and a clean separation of analgesic efficacy from CNS-mediated confounds like catalepsy, hypothermia, and addiction liability. Unlike brain-penetrant CB1 agonists, PrNMI enables unambiguous pain readouts in CIBP, CCI, and CIPN models without tolerance buildup. Its unique profile also attenuates morphine-induced respiratory depression, making it essential for exploring safer cannabinoid-opioid combinations. Source PrNMI to eliminate CNS side-effect artifacts and generate translatable data.

Molecular Formula C29H31NO
Molecular Weight 409.6 g/mol
CAS No. 1541244-33-0
Cat. No. B11931252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrNMI
CAS1541244-33-0
Molecular FormulaC29H31NO
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C2=CC=CC=C12)C=C3C=C(C4=CC=CC=C43)CCN5CCOCC5
InChIInChI=1S/C29H31NO/c1-2-7-22-12-13-23(27-9-4-3-8-26(22)27)20-25-21-24(28-10-5-6-11-29(25)28)14-15-30-16-18-31-19-17-30/h3-6,8-13,20-21H,2,7,14-19H2,1H3/b25-20+
InChIKeyLNMJOKWZPNIBKY-LKUDQCMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PrNMI (CAS 1541244-33-0): Peripherally Restricted CB1 Agonist for Pain Research Procurement


PrNMI (4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine) is a synthetic, peripherally restricted cannabinoid 1 receptor (CB1R) agonist with molecular formula C29H31NO and molecular weight 409.56 g/mol. It exhibits high binding affinity for human CB1R with Ki of 1.18 nM and functional EC50 of 182 nM . Unlike brain-penetrant CB1 agonists, PrNMI demonstrates limited CNS penetration and is orally active in preclinical models [1].

Why Generic CB1 Agonist Substitution Fails in PrNMI-Based Pain Research Applications


Generic substitution of PrNMI with brain-penetrant CB1 agonists (e.g., WIN 55,212-2, CP 55,940) is contraindicated in pain research applications due to fundamental differences in CNS exposure and resultant side effect profiles. Brain-penetrant CB1 agonists induce centrally mediated adverse effects including catalepsy, hypothermia, sedation, and potential addiction-related behaviors, which confound pain behavioral readouts and limit therapeutic window [1]. PrNMI's peripheral restriction profile allows for separation of analgesic efficacy from these CNS-mediated effects, as demonstrated by the lack of catalepsy and hypothermia at supratherapeutic doses and the absence of conditioned place preference or drug-seeking reinstatement [2]. This differential pharmacology is critical for experiments where CNS side effects would otherwise mask or confound pain-specific outcomes.

PrNMI Quantitative Differentiation Evidence vs. Brain-Penetrant and Peripherally Restricted CB1 Agonist Comparators


PrNMI vs. WIN 55,212-2: Differential CNS Side Effect Profile in Cancer-Induced Bone Pain Model

PrNMI demonstrates separation of analgesic efficacy from centrally mediated side effects in a murine model of cancer-induced bone pain (CIBP), in contrast to brain-penetrant CB1 agonists. At supratherapeutic doses (≥3 mg/kg i.p.), PrNMI induced only mild sedation without catalepsy or hypothermia, whereas brain-penetrant CB1 agonists typically produce pronounced catalepsy and hypothermia at analgesic doses [1]. In comparative context, the non-selective brain-penetrant cannabinoid receptor agonist WIN 55,212-2 attenuates C-fiber nociceptor responses in murine cancer pain models but is associated with significant CNS-mediated adverse effects that limit its therapeutic window [2].

cancer-induced bone pain analgesic efficacy CNS side effects

PrNMI vs. CB-13: Comparative Addiction Liability Profile

PrNMI demonstrates lack of addiction-related behaviors in preclinical models, contrasting with the dual CB1/CB2 peripherally restricted agonist CB-13, which elicits tolerance and signs of CNS activity with repeated dosing [1]. In a conditioned place preference (CPP) assay at 0.6 mg/kg i.p., PrNMI did not produce CPP in either sham or chronic constriction injury (CCI) mice. Additionally, PrNMI (0.5 mg/kg i.p.) did not reinstate drug-seeking behavior in mice previously trained to self-administer fentanyl [2].

addiction liability drug-seeking behavior conditioned place preference

PrNMI vs. VIP36: Binding Affinity and Functional Potency Comparison

PrNMI exhibits high binding affinity for human CB1R with Ki of 1.18 nM and functional EC50 of 182 nM . In comparison, VIP36, a highly peripherally restricted Gi-biased CB1 agonist, shows Ki of 22 nM in radioligand competition assays and demonstrates analgesic efficacy with 100-fold dose separation between analgesia and centrally mediated side effects in mouse pain models [1].

CB1R binding affinity functional potency receptor pharmacology

PrNMI Target Engagement Validation via Selective Antagonist Reversal

PrNMI's analgesic effects are specifically mediated by peripheral CB1R activation, as demonstrated by antagonist reversal studies. In the CIBP model, PrNMI-induced attenuation of flinching and guarding behaviors on day 14 was completely blocked by pretreatment with the selective CB1R antagonist SR141716 (1 mg/kg, i.p., q.d., 10 minutes prior to PrNMI), but not by the selective CB2R antagonist SR144528 (1 mg/kg, i.p., q.d.) [1]. Furthermore, systemic but not spinal administration of SR141716 reversed PrNMI's analgesic effects, confirming peripheral site of action [2].

target validation CB1R antagonism mechanism of action

PrNMI Oral Bioavailability and Dose-Dependent Efficacy in CIPN Model

PrNMI is orally active and suppresses chemotherapy-induced peripheral neuropathy (CIPN) allodynia in a dose-dependent manner in both male and female rats. In a cisplatin-induced peripheral neuropathy model, oral PrNMI dose-dependently suppressed mechanical and cold allodynia without inducing CNS side effects [1]. Importantly, daily PrNMI treatment for two weeks showed a lack of appreciable tolerance to anti-allodynic effects [2]. This contrasts with some centrally acting CB1 agonists which may exhibit tolerance with repeated dosing.

oral bioavailability CIPN dose-response

PrNMI Opioid-Sparing and Respiratory Depression Attenuation

PrNMI uniquely attenuates morphine-induced respiratory depression, a property not shared by brain-penetrant CB1 agonists. In a study examining morphine-mediated respiratory depression, combination of morphine with PrNMI significantly attenuated respiratory depression compared to morphine alone [1]. In contrast, brain-penetrant synthetic cannabinoid 1 receptor agonists promoted morphine-mediated respiratory depression in the same study [2]. This differential effect provides a unique advantage for PrNMI in opioid combination studies.

opioid-sparing respiratory depression combination therapy

PrNMI Optimal Application Scenarios Based on Quantitative Evidence


Cancer-Induced Bone Pain (CIBP) Preclinical Studies Requiring CNS Side Effect-Free Analgesia

PrNMI is uniquely suited for CIBP studies where brain-penetrant CB1 agonists (e.g., WIN 55,212-2) would confound behavioral readouts due to catalepsy and hypothermia. The compound's peripheral restriction profile, validated by systemic but not spinal SR141716 reversal, enables clean assessment of analgesic efficacy without CNS-mediated interference. Researchers can dose PrNMI orally or systemically in syngeneic 66.1 breast cancer cell inoculation models, with demonstrated efficacy at 0.1-0.6 mg/kg i.p. and lack of bone loss exacerbation [1].

Chronic Constriction Injury (CCI) Neuropathic Pain Studies Requiring Repeated Dosing Without Addiction Liability

For CCI models investigating neuropathic pain mechanisms over extended periods, PrNMI's demonstrated lack of tolerance after two weeks of daily dosing and absence of conditioned place preference/reinstatement behaviors provide distinct advantages over comparators like CB-13 which show tolerance and CNS activity with repeated dosing. Dose range of 0.3-0.6 mg/kg i.p. produces robust mechanical allodynia reversal in CCI mice [2].

Opioid Combination Studies Aimed at Respiratory Depression Mitigation

PrNMI is the only peripherally restricted CB1 agonist demonstrated to attenuate morphine-induced respiratory depression, whereas brain-penetrant CB1 agonists worsen this adverse effect. This property makes PrNMI essential for studies exploring cannabinoid-opioid combinations for pain management with reduced respiratory risk. Researchers can design experiments examining morphine co-administration with PrNMI to assess opioid-sparing effects and respiratory safety margins [3].

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Studies Requiring Oral Dosing in Both Sexes

PrNMI's oral bioavailability and demonstrated efficacy in both male and female rats in cisplatin-induced CIPN models make it ideal for studies requiring non-invasive chronic dosing. The compound suppresses mechanical and cold allodynia dose-dependently without CNS side effects, and maintains efficacy in operant tasks reflecting cerebral pain processing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PrNMI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.